N-(2-hydroxy-4-methylphenyl)methanesulfonamide
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Overview
Description
N-(2-hydroxy-4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which also bears a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-(2-hydroxy-4-methylphenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-hydroxy-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the hydroxyl group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2-methylphenyl)methanesulfonamide: Similar structure but with different positions of the hydroxyl and methyl groups.
N-phenylmethanesulfonamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
N-(2-hydroxy-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and methyl groups on the phenyl ring can enhance its solubility and binding properties compared to similar compounds .
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(8(10)5-6)9-13(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
UETYVIDJTUJBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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